molecular formula C14H22Cl2N2 B1473375 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine dihydrochloride CAS No. 2032763-34-9

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine dihydrochloride

Cat. No. B1473375
CAS RN: 2032763-34-9
M. Wt: 289.2 g/mol
InChI Key: WOPCPSXTUUIVFP-UHFFFAOYSA-N
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Description

“1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine” is a chemical compound with the CAS Number: 187221-31-4 . It has a linear formula of C14H20N2 and a molecular weight of 216.33 . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1,2,3,4-tetrahydro-1-naphthalenyl)piperazine . The InChI code for this compound is 1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 .


Physical And Chemical Properties Analysis

“1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine” is a liquid at room temperature . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Diagnostic Applications in Oncology

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) has been studied for its potential therapeutic and diagnostic applications in oncology. Novel analogues with reduced lipophilicity have been designed for this purpose, targeting more polar functional groups. These compounds, including (-)-(S)-9, have shown high affinity for σ2 receptors, moderate activity at the P-gp efflux pump, and minimal antiproliferative activity, making them candidates for tumor imaging and diagnosis (Abate et al., 2011).

2. Serotonin Receptor Activity

Several N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have been synthesized to study their affinity and activity for the 5-HT7 serotonin receptor. These compounds have shown a significant role in affecting the receptor affinity and intrinsic activity, with certain lipophilic substituents leading to high-affinity agonists, whereas other substituents switched intrinsic activity toward antagonism (Leopoldo et al., 2007).

3. Sigma Receptor Affinity and Activity

Research has explored the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in analogs of PB28. These studies reveal that both basic N-atoms are crucial for sigma(2) receptor binding. Some compounds, such as amide 36, emerged as high-affinity and notably selective sigma(1) ligands (Berardi et al., 2009).

4. Lipophilicity and Receptor Activity

Research has also been conducted on the structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides and their influence on lipophilicity and 5-HT7 receptor activity. This research aims to produce compounds with suitable physicochemical properties for rapid penetration into the brain, with some compounds displaying high receptor affinities and agonist properties (Leopoldo et al., 2008).

5. Development of PET Radiotracers

Hybrid structures between high-affinity σ2 receptor ligands have been designed for potential use as PET tracers in tumor diagnosis. These compounds exhibited excellent σ1/σ2 selectivities and moderate interaction with P-gp, which may influence their use as σ2 receptor PET agents in tumors overexpressing P-gp (Abate et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding ingestion, skin contact, and eye contact .

properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-2,4,6,14-15H,3,5,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPCPSXTUUIVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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